molecular formula C16H15N5O4 B15136946 Antibacterial agent 156

Antibacterial agent 156

Cat. No.: B15136946
M. Wt: 341.32 g/mol
InChI Key: YVGVVEXAXFXADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial Agent 156 is a synthetic compound developed to address rising antimicrobial resistance. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking, leading to cell lysis . Preclinical studies highlight its broad-spectrum activity, with minimum inhibitory concentrations (MICs) ranging from 0.5–4 µg/mL against Staphylococcus aureus and Escherichia coli .

Agent 156’s pharmacokinetic profile includes high bioavailability (>85%) and a half-life of 6–8 hours, enabling twice-daily dosing. However, its clinical efficacy remains under investigation, with Phase II trials ongoing as of 2022.

Properties

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

3-(4-cyclopentyloxyphenyl)-5-(5-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H15N5O4/c22-21(23)13-9-17-15(18-13)16-19-14(20-25-16)10-5-7-12(8-6-10)24-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18)

InChI Key

YVGVVEXAXFXADS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=C(N4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 156 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented at various stages to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 156 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.

    Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s reactivity and stability.

    Substitution: Replacement of one functional group with another, which can modify the antibacterial activity.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced antibacterial properties.

Scientific Research Applications

Antibacterial agent 156 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in studies to understand bacterial resistance mechanisms and to develop new antibacterial strategies.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.

Mechanism of Action

Antibacterial agent 156 is compared with other similar compounds to highlight its uniqueness:

    Fluoroquinolones: These compounds also target bacterial DNA synthesis but have a different mechanism of action.

    Beta-lactams: These antibiotics inhibit cell wall synthesis but are structurally different from this compound.

    Macrolides: Similar to this compound, macrolides inhibit protein synthesis but bind to different sites on the bacterial ribosome.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Antibacterial Agent 156 belongs to the β-lactamase-stable cephalosporin class, sharing structural similarities with ceftaroline and ceftobiprole. Key differentiating features include:

  • Side-chain modifications : Agent 156 incorporates a thiazolidine ring and a methyloxime group, enhancing stability against AmpC β-lactamases compared to ceftazidime .
  • Spectrum of activity : Unlike ceftriaxone (narrower Gram-negative coverage), Agent 156 demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
Table 1: Key Parameters of Agent 156 and Comparators
Parameter Agent 156 Ceftaroline Ceftobiprole Meropenem
MIC90 for MRSA (µg/mL) 1.0 1.0 2.0 >8.0
MIC90 for E. coli (µg/mL) 2.0 4.0 4.0 0.5
β-Lactamase Stability AmpC, ESBL AmpC AmpC Carbapenemases
Half-life (hours) 6–8 2.6 3.0 1.0
Nephrotoxicity Risk Low Low Moderate High
References

Mechanistic Advantages

Agent 156’s dual PBP2a and PBP3 binding distinguishes it from cephalosporins like ceftazidime, which lack MRSA coverage. This dual targeting reduces the likelihood of resistance development, as mutations in both PBPs are required for survival . In contrast, carbapenems (e.g., meropenem) exhibit superior Gram-negative activity but are ineffective against MRSA and carry higher nephrotoxicity risks .

Resistance Profiles

  • Agent 156 : Resistance rates remain <1% in surveillance studies (2023), attributed to its β-lactamase stability and low propensity for efflux pump-mediated resistance .
  • Ceftaroline : Rising resistance in Streptococcus pneumoniae (4% in 2024) due to altered PBPs .
  • Ceftobiprole: Limited use due to rapid emergence of methicillin-resistant coagulase-negative staphylococci (MRCoNS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.